3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base, multiple protective groups, and a phosphanyl group, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of the hydroxyl groups: on the oxolane ring using tert-butyl(dimethyl)silyl chloride.
Coupling of the purine base: with the protected oxolane derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the phosphanyl group: through a phosphoramidite coupling reaction.
Deprotection of the silyl groups: to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino group on the purine base can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Nitro derivatives of the purine base.
Reduction: Primary amines.
Substitution: Derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may act by:
Inhibiting enzymes: involved in nucleic acid synthesis.
Interacting with DNA or RNA: to disrupt their function.
Modulating signaling pathways: involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Adenosine derivatives: Similar purine base structure but different functional groups.
Phosphoramidite compounds: Similar phosphanyl group but different base structures.
Silyl-protected nucleosides: Similar protective groups but different overall structures.
Uniqueness
This compound is unique due to its combination of a purine base, multiple protective groups, and a phosphanyl group, which provides a versatile platform for further modifications and applications.
Properties
Molecular Formula |
C47H64N7O7PSi |
---|---|
Molecular Weight |
898.1 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C47H64N7O7PSi/c1-31(2)54(32(3)4)62(58-28-16-27-48)60-41-39(59-45(42(41)61-63(11,12)46(6,7)8)53-30-50-40-43(49)51-33(5)52-44(40)53)29-57-47(34-17-14-13-15-18-34,35-19-23-37(55-9)24-20-35)36-21-25-38(56-10)26-22-36/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,49,51,52)/t39-,41-,42-,45-,62?/m1/s1 |
InChI Key |
VTZAJLDGUSJJPK-UTZPQXNGSA-N |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C)N |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.